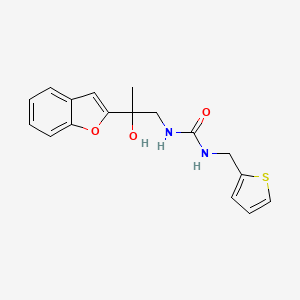

5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

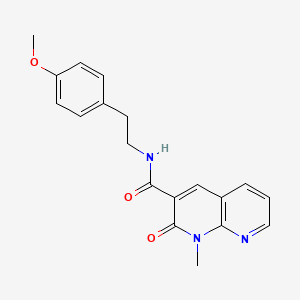

5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone, also known as 5-ABOP, is an organic compound that belongs to the class of pyridazinones. It is a heterocyclic compound that contains an amine group, a bromo group, and a pyridazinone ring. 5-ABOP has been studied for its potential applications in organic synthesis, drug discovery, and medicinal chemistry. This compound has gained increasing attention due to its potential applications in the field of medicinal chemistry and drug discovery.

Scientific Research Applications

Modes of Action of Pyridazinone Herbicides

Substituted pyridazinone compounds, including variations of the core structure of 5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone, have been studied for their herbicidal action. These compounds were found to inhibit photosynthesis and the Hill reaction in barley, which accounts for their phytotoxicity. A new experimental herbicide, with specific substitutions on the pyrazon molecule, exhibited resistance to metabolic detoxication in plants and interference with chloroplast development, similar to the action of certain triazoles and carbamates but with significantly higher efficacy (Hilton et al., 1969).

Heterocyclic Synthesis

Pyridazinone and its derivatives serve as key starting materials in the synthesis of various heterocyclic compounds. The reaction of certain pyridazinone structures with carbon nucleophiles leads to the formation of Michael adducts, which are utilized to synthesize compounds including pyridazinone, furanone, and pyrimidinone derivatives. This highlights the significance of pyridazinone structures as versatile intermediates in organic synthesis (El-Hashash & Rizk, 2016).

Platelet Aggregation Inhibitors

Research into 3(2H)-pyridazinones with amino groups at the 5-position has led to the preparation of compounds with potential as platelet aggregation inhibitors. These compounds, derived from halo-substituted pyridazinones, were tested for their ability to inhibit platelet aggregation, indicating their potential application in the treatment of thrombotic disorders (Estevez, Raviña, & Sotelo, 1998).

Effects on Biological Processes

Studies have also explored the effects of substituted pyridazinone herbicides on lipid composition and the desaturation process in plant tissues. For instance, the herbicide BASF 13-338 was shown to inhibit the formation of certain monogalactosyldiacylglycerol species in Arabidopsis thaliana, pointing to its specific impact on lipid biosynthetic pathways and the desaturation of linoleic acid (Norman & John, 1987).

properties

IUPAC Name |

4-bromo-2-(2-oxopropyl)-5-(prop-2-enylamino)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c1-3-4-12-8-5-13-14(6-7(2)15)10(16)9(8)11/h3,5,12H,1,4,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAWMMAYNASACL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C(=C(C=N1)NCC=C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B2707716.png)

![2-[(Difluoromethyl)thio]nicotinic acid](/img/structure/B2707718.png)

![7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2707720.png)

![2-(3-(Phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2707725.png)

![3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B2707733.png)